
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its other names, including MPPO, P4MP, and N-[2-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazin-1-yl] oxalate.
作用机制
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation. The compound has also been found to have potent anticonvulsant activity, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
实验室实验的优点和局限性
One of the main advantages of using 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate in lab experiments is its potent activity against various types of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. Another advantage is its ability to modulate the levels of certain neurotransmitters, which makes it a potential candidate for the treatment of mood disorders such as anxiety and depression. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions that could be explored in the study of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another direction is the exploration of the compound's potential use in the treatment of mood disorders such as anxiety and depression. Additionally, further research could be conducted to better understand the compound's mechanism of action and to identify potential targets for drug development.
合成方法
The synthesis of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate involves the reaction of 2-methoxybenzoic acid with 1-(3-pyridinylmethyl)-4-piperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with oxalic acid to form the oxalate salt of the compound. This method has been reported in several research articles and has been found to be efficient and reproducible.
科学研究应用
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. The compound has also been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
属性
IUPAC Name |
(2-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.C2H2O4/c1-23-17-7-3-2-6-16(17)18(22)21-11-9-20(10-12-21)14-15-5-4-8-19-13-15;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPROREQILFNNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-phenyl)-(4-pyridin-3-ylmethyl-piperazin-1-yl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)
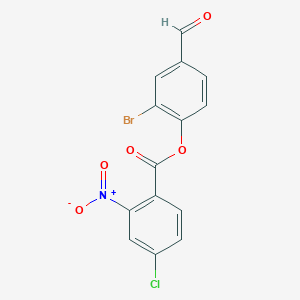


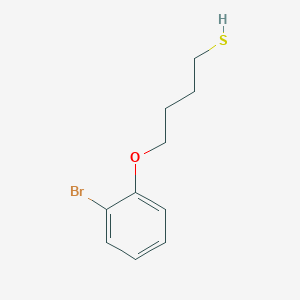
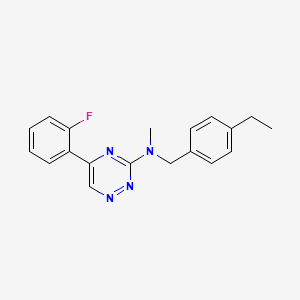
![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)
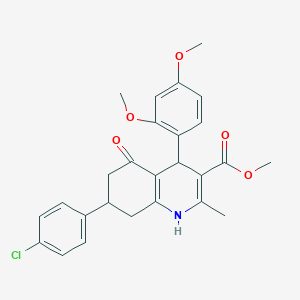
![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)
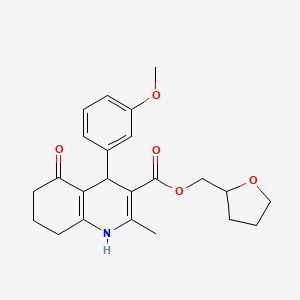
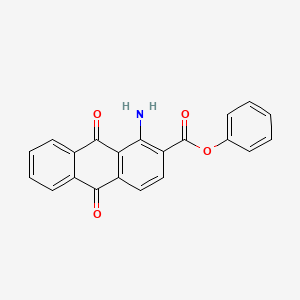
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
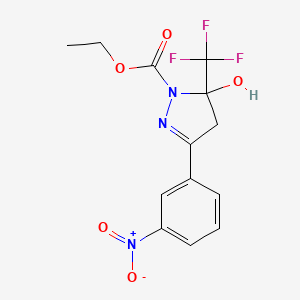
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)